N-Demethyl Damirone A

Medicinal chemistry Structural biology Physicochemical profiling

N-Demethyl Damirone A (CAS 138683‑68‑8; synonym 6‑Dechlorobatzelline C) is a tricyclic pyrrolo[4,3,2‑de]quinoline alkaloid originally isolated from the marine sponge Zyzzya fuliginosa. With molecular formula C₁₁H₁₀N₂O₂ (MW 202.21 g·mol⁻¹), this compound is the N‑1 des‑methyl analog of Damirone A (C₁₂H₁₂N₂O₂, MW 216.24 g·mol⁻¹), possessing a single N‑methyl substituent at N‑5 and a free NH at N‑1.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 138683-68-8
Cat. No. B146353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Demethyl Damirone A
CAS138683-68-8
SynonymsPyrrolo[4,3,2-de]quinoline-7,8-dione, 1,3,4,5-tetrahydro-1-methyl- (9CI)
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCN1C=C2CCNC3=CC(=O)C(=O)C1=C23
InChIInChI=1S/C11H10N2O2/c1-13-5-6-2-3-12-7-4-8(14)11(15)10(13)9(6)7/h4-5,12H,2-3H2,1H3
InChIKeyGVAJEQQAYYNXFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Demethyl Damirone A (CAS 138683-68-8): A Demethylated Pyrroloiminoquinone Probe for Cancer and Antimalarial Research


N-Demethyl Damirone A (CAS 138683‑68‑8; synonym 6‑Dechlorobatzelline C) is a tricyclic pyrrolo[4,3,2‑de]quinoline alkaloid originally isolated from the marine sponge Zyzzya fuliginosa [1]. With molecular formula C₁₁H₁₀N₂O₂ (MW 202.21 g·mol⁻¹), this compound is the N‑1 des‑methyl analog of Damirone A (C₁₂H₁₂N₂O₂, MW 216.24 g·mol⁻¹), possessing a single N‑methyl substituent at N‑5 and a free NH at N‑1 [2]. The pyrroloiminoquinone family, including makaluvamines, damirones, batzellines, and discorhabdins, is recognized for topoisomerase II inhibition, DNA intercalation, and potent cytotoxicity [3][4].

Why Pyrroloiminoquinone Analogs Cannot Be Casually Substituted for N-Demethyl Damirone A


Within the pyrrolo[4,3,2‑de]quinoline scaffold, subtle modifications to the N‑alkylation pattern profoundly alter both electronic character and biological potency. N‑Demethyl Damirone A presents a free N‑1 hydrogen bond donor (calculated HBD count = 1) that is absent in the fully methylated parent Damirone A (HBD count = 0), directly impacting solubility, permeability, and target‑site interactions . Published structure–activity relationship (SAR) data for the broader chemical class demonstrate that N‑methylation status influences key pharmacokinetic properties; for example, the N‑5 methyl in makaluvamines hinders B‑ring acetylation and modulates reactivity [1]. Furthermore, comparative cytotoxicity screening against the PANC‑1 pancreatic carcinoma line reveals a >350‑fold potency range across just 16 pyrroloiminoquinone congeners (teniposide IC₅₀ = 0.041 µM; damirone A IC₅₀ = 160 µM), illustrating that even structurally adjacent analogs cannot be interchanged without altering pharmacological outcome [1]. Selecting a specific N‑demethylated probe is therefore essential for SAR dissection, chemical derivatization studies, and controlled biological interrogation.

N-Demethyl Damirone A Quantitative Differentiation Evidence Guide


Hydrogen-Bond Donor Capacity Differentiates N-Demethyl Damirone A from Damirone A

N-Demethyl Damirone A possesses a single hydrogen-bond donor (HBD = 1) originating from the N-1 secondary amine, whereas Damirone A carries methyl groups at both N-1 and N-5, yielding HBD = 0 . This difference arises directly from the absence of the N-1 methyl substituent and is corroborated by the SMILES notation CN1C=C2CCNC3=CC(=O)C(=O)C1=C23, which reveals the free NH in the saturated C-ring . Hydrogen-bond donor count is a critical parameter in CNS MPO desirability scores and influences passive membrane permeability [1].

Medicinal chemistry Structural biology Physicochemical profiling

PANC-1 Cytotoxicity Landscape: Damirone A (IC₅₀ 160 µM) Defines the Low-Potency Boundary

In a comprehensive PANC-1 pancreatic carcinoma cytotoxicity screen of 16 pyrroloiminoquinones, Damirone A (compound 5) exhibited an IC₅₀ of 160 µM, representing the weakest potency in the dataset and a >3,900-fold differential relative to the most potent agent, teniposide (IC₅₀ = 0.041 µM) [1]. By contrast, the structurally optimized makaluvamine J (IC₅₀ = 0.054 µM) and makaluvamine A (IC₅₀ = 0.45 µM) achieved nanomolar potency [1]. The three key SAR determinants identified were core conjugation, C-ring positive charge, and a 4-ethyl phenol substituent [1]. N-Demethyl Damirone A, with its altered N-alkylation pattern and free NH, occupies a structurally distinct position within this SAR space that may impart intermediate or enhanced potency; published class-level SAR trends demonstrate that N-methylation directly modulates cytotoxicity within this scaffold [1].

Cytotoxicity Pancreatic cancer Structure-activity relationship

Antimalarial Activity Benchmark: Damirone A Potently Inhibits Chloroquine-Resistant P. falciparum (IC₅₀ 0.36 µM)

Damirone A and Damirone B have demonstrated in vitro antimalarial activity against chloroquine-resistant (Dd2 strain) Plasmodium falciparum, with IC₅₀ values of 0.36 µM and 3.8 µM, respectively [1]. This represents an approximately 10.5-fold potency advantage for Damirone A over Damirone B, highlighting the sensitivity of antimalarial activity to the precise N-alkylation and substitution pattern [1]. N-Demethyl Damirone A, bearing only the N-5 methyl with a free N-1 secondary amine, occupies an intermediate methylation state between Damirone A (two N-methyl groups) and the fully demethylated core (no N-methyl groups). Based on this class-level SAR, the N-demethylated analog may exhibit differential antimalarial potency and selectivity compared to the parent Damirone A [1].

Antimalarial P. falciparum Drug resistance

Synthetic Accessibility via Semisynthetic Demethylation Route

Makaluvamines H and C, isolated from Zyzzya fuliginosa, can be transformed into Damirones A and B, respectively, through alkaline hydrolysis [1]. The crystal structure of Damirone A has been confirmed by X-ray diffraction, establishing the absolute configuration of the tricyclic core [1]. This semisynthetic pathway demonstrates that the pyrroloiminoquinone scaffold is amenable to post-isolation chemical manipulation. N-Demethyl Damirone A can be accessed via controlled demethylation of Damirone A or through direct isolation from the source sponge [2]. The presence of the free N-1 amine provides a unique synthetic handle for selective acylation, sulfonylation, or reductive amination—derivatization chemistries that are precluded on the fully methylated Damirone A scaffold [3].

Synthetic chemistry Natural product derivatization Alkaloid semisynthesis

N-Demethyl Damirone A: High-Impact Research and Procurement Application Scenarios


Focused Structure–Activity Relationship (SAR) Campaigns Targeting N-1 Substitution

Medicinal chemistry groups seeking to optimize pyrroloiminoquinone cytotoxicity can use N-Demethyl Damirone A as a core scaffold for systematic N-1 functionalization. The free secondary amine at N-1 enables acylation, sulfonylation, and reductive amination chemistries that are not accessible on the fully methylated Damirone A (HBD = 0) [1]. This positions N-Demethyl Damirone A as the superior starting material for generating focused libraries to explore the N-1 pharmacophore contribution.

Antimalarial Drug Discovery Against Chloroquine-Resistant P. falciparum

With Damirone A demonstrating an IC₅₀ of 0.36 µM against chloroquine-resistant Dd2 P. falciparum—a 10.5-fold potency advantage over Damirone B (IC₅₀ 3.8 µM)—the N-demethylated analog represents a structurally distinct probe for dissecting the methylation-dependent antimalarial SAR. N-Demethyl Damirone A, bearing only the N-5 methyl, fills a critical gap in the methylation landscape between the fully methylated Damirone A and the non-methylated core scaffold [2].

Physicochemical Profiling and Permeability Studies in CNS Drug Design

The gain of one hydrogen-bond donor (HBD = 1) in N-Demethyl Damirone A relative to Damirone A (HBD = 0) alters key CNS MPO parameters relevant to blood–brain barrier penetration [3]. Researchers evaluating the CNS druglikeness of pyrroloiminoquinone scaffolds can use N-Demethyl Damirone A to systematically assess the impact of HBD count on permeability, efflux liability, and target engagement within the central nervous system.

Topoisomerase II Inhibition Mechanistic Studies

The pyrroloiminoquinone class, including makaluvamines and damirones, has been validated as topoisomerase II inhibitors with differential toxicity toward topoisomerase II-sensitive CHO cell lines (xrs-6) [4]. N-Demethyl Damirone A, with its unique N-1 hydrogen-bond donor, offers a structurally distinct probe to investigate the role of specific hydrogen-bonding interactions in topoisomerase II–DNA ternary complex stabilization and to differentiate DNA intercalation from enzyme inhibition mechanisms.

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